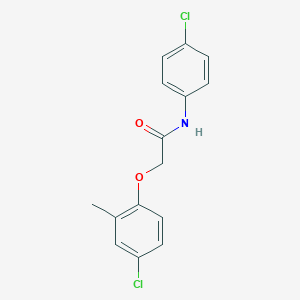![molecular formula C13H13N3OS B185513 [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea CAS No. 65110-22-7](/img/structure/B185513.png)
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea, also known as MNMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNMT is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mechanism of Action
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea has been shown to exert its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit potent therapeutic effects in various scientific research applications. However, this compound also has some limitations in laboratory experiments. It has low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea research. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential therapeutic effects in various disease models, including diabetes, cardiovascular diseases, and neurodegenerative disorders. Additionally, the development of this compound derivatives with improved solubility and pharmacokinetic properties could enhance its therapeutic potential. Further research is also needed to elucidate the exact mechanisms of action of this compound and its potential interactions with other drugs.
Synthesis Methods
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea can be synthesized through various methods, including the reaction of 2-methoxynaphthalene with formaldehyde and thiourea, or through the reaction of 2-methoxynaphthaldehyde with thiourea in the presence of a base. The synthesis of this compound has been optimized through various methods such as microwave irradiation, ultrasound-assisted synthesis, and solvent-free synthesis.
Scientific Research Applications
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. This compound has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.
properties
CAS RN |
65110-22-7 |
|---|---|
Molecular Formula |
C13H13N3OS |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H13N3OS/c1-17-12-7-6-9-4-2-3-5-10(9)11(12)8-15-16-13(14)18/h2-8H,1H3,(H3,14,16,18)/b15-8+ |
InChI Key |
DXTYDDVJOBCCHE-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=S)N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |
Other CAS RN |
65110-22-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




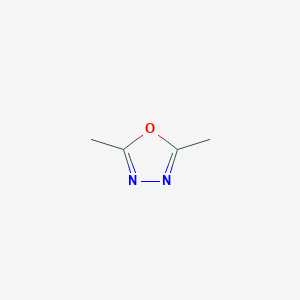
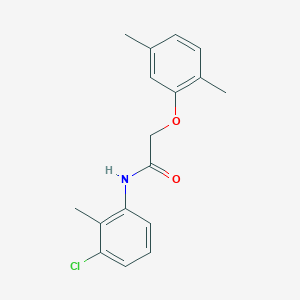
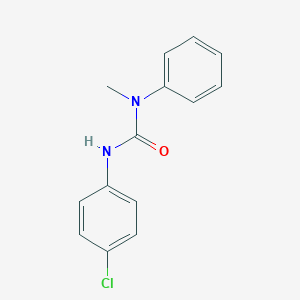
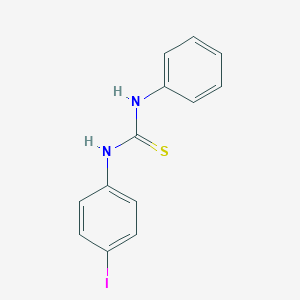
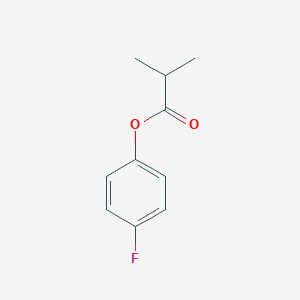

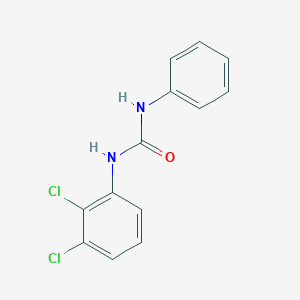
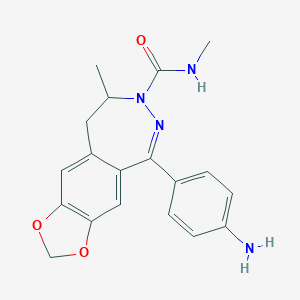

![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)
